molecular formula C9H9FN2O2 B14811315 5-Cyclopropoxy-4-fluoropicolinamide

5-Cyclopropoxy-4-fluoropicolinamide

Cat. No.: B14811315
M. Wt: 196.18 g/mol
InChI Key: RQAPOBHEWXFVJO-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-fluoropicolinamide: is a chemical compound with the molecular formula C9H9FN2O2 It is a derivative of picolinamide, featuring a cyclopropoxy group at the 5-position and a fluorine atom at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-4-fluoropicolinamide typically involves the introduction of the cyclopropoxy and fluorine groups onto the picolinamide scaffold. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-fluoropicolinamide, is reacted with a cyclopropylating agent under controlled conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-4-fluoropicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the cyclopropoxy or fluorine groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted picolinamides.

Scientific Research Applications

Chemistry: In chemistry, 5-Cyclopropoxy-4-fluoropicolinamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom can serve as a marker for tracking the compound’s distribution and activity within biological systems.

Medicine: In medicine, this compound may have potential as a therapeutic agent. Its structural features could be exploited to design drugs that target specific enzymes or receptors, leading to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-fluoropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and fluorine atom can influence the compound’s binding affinity and specificity, leading to the modulation of biological pathways. For example, the compound may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

    4-Fluoropicolinamide: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.

    5-Cyclopropoxy-2-fluoropicolinamide: The fluorine atom is positioned differently, which can alter the compound’s reactivity and binding properties.

    5-Cyclopropoxy-4-chloropicolinamide: Substitution of fluorine with chlorine can significantly change the compound’s electronic properties and reactivity.

Uniqueness: 5-Cyclopropoxy-4-fluoropicolinamide is unique due to the combination of the cyclopropoxy and fluorine groups, which confer distinct steric and electronic characteristics. These features can enhance the compound’s specificity and efficacy in various applications, making it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

5-cyclopropyloxy-4-fluoropyridine-2-carboxamide

InChI

InChI=1S/C9H9FN2O2/c10-6-3-7(9(11)13)12-4-8(6)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13)

InChI Key

RQAPOBHEWXFVJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2F)C(=O)N

Origin of Product

United States

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